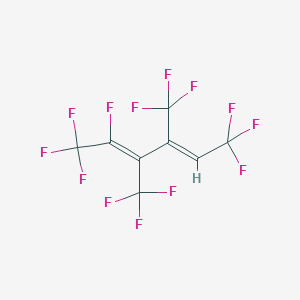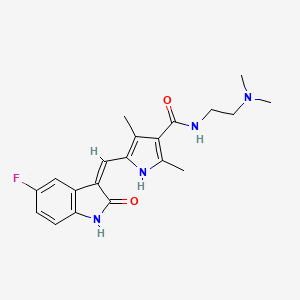
N,N-Dimethyl Sunitinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Dimethyl Sunitinib” is a derivative of Sunitinib . Sunitinib is a multi-target tyrosine kinase inhibitor that is a major active metabolite of an anticancer drug . It is used in the treatment of metastatic renal cell carcinoma, imatinib-resistant or imatinib-intolerant gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors .
Synthesis Analysis
The synthesis of Sunitinib involves several steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation . The synthesis process of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, an important intermediate, was significantly improved by using solvent-free decarboxylation instead of the traditional process in a high-boiling-point solvent .Molecular Structure Analysis
The molecular formula of “N,N-Dimethyl Sunitinib” is C20H23FN4O2 . It has been shown to inhibit multiple receptor tyrosine kinases, especially those involved in angiogenesis .Chemical Reactions Analysis
Sunitinib has been shown to have potent antiangiogenic and antitumor effects in animal experiments . It downregulates myeloid-derived suppressor cells and has been implicated in enhancing cancer invasiveness and metastasis .Physical And Chemical Properties Analysis
“N,N-Dimethyl Sunitinib” has a molecular weight of 370.4 g/mol . It has three hydrogen bond donor counts and four hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen
Targeted Drug Delivery Systems
N,N-Dimethyl Sunitinib has been used in the development of targeted drug delivery systems. For instance, it has been loaded into Magnetic Mesoporous Silica Nanoparticles (MMSNPs) which were then armed with amine-modified mucin 1 (MUC-1) aptamers . This system has shown promising results in targeted therapy, particularly for MUC-1 overexpressing ovarian cancer cells .
Treatment of Age-Related Macular Degeneration
N,N-Dimethyl Sunitinib has been used in the treatment of Age-Related Macular Degeneration (AMD). It has been loaded into MPEG-PCL (methoxypoly(ethylene glycol) poly(caprolactone)) micelles, which are biocompatible and biodegradable . This formulation has shown a sustained release profile for up to seven days, making it a promising solution for AMD symptoms .
3. Resistance Studies in Renal Cell Carcinoma N,N-Dimethyl Sunitinib has been used in studies to elucidate possible mechanisms of sunitinib resistance in Renal Cell Carcinoma (RCC) through intracellular metabolites . This has been done by establishing sunitinib-resistant and control RCC cell lines from tumor tissues .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future directions for Sunitinib and other multitargeted therapies will involve tailoring therapy to suit an individual patient and tumor type, and overcoming drug resistance . Combinations with other targeted therapy and/or chemotherapy may broaden the spectrum of activity and/or circumvent resistance to Sunitinib .
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-11-17(23-12(2)18(11)20(27)22-7-8-25(3)4)10-15-14-9-13(21)5-6-16(14)24-19(15)26/h5-6,9-10,23H,7-8H2,1-4H3,(H,22,27)(H,24,26)/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTDIENWIYANIG-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl Sunitinib | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

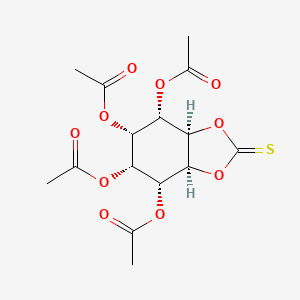
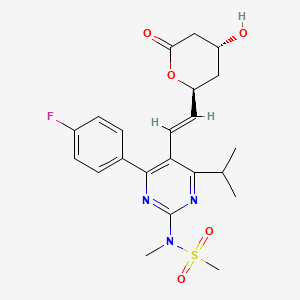
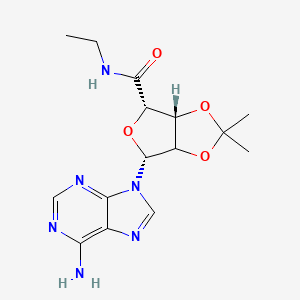
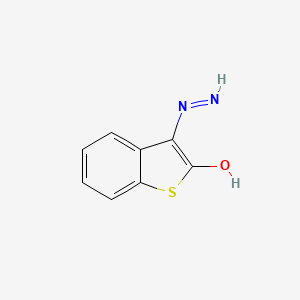
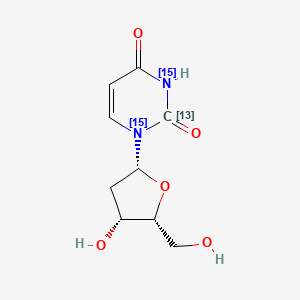

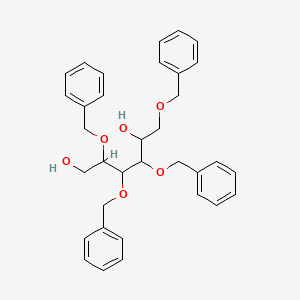
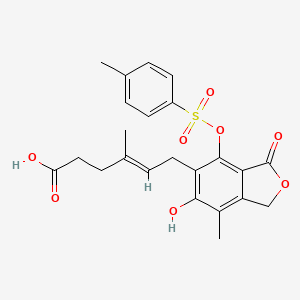
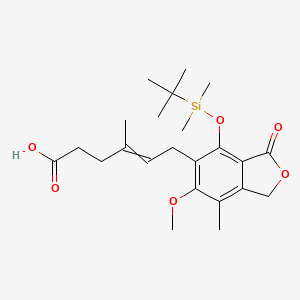
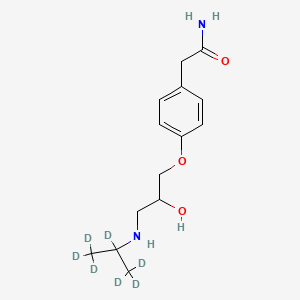
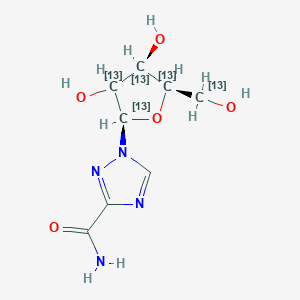
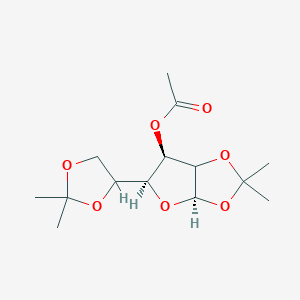
![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)
